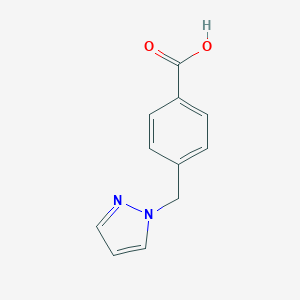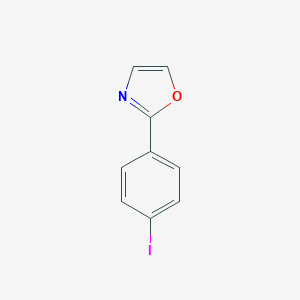
2-(4-Iodophenyl)oxazole
Overview
Description
2-(4-Iodophenyl)oxazole is a chemical compound with the molecular formula C9H6INO . It has a molecular weight of 271.05 g/mol . This compound is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
Oxazoles, including 2-(4-Iodophenyl)oxazole, can be synthesized through various methods. One of the most common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes to form oxazoles . Another method involves the reaction of dicarbonyl compounds or monocarbonyl compounds with nitriles .Molecular Structure Analysis
The molecular structure of 2-(4-Iodophenyl)oxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H .Chemical Reactions Analysis
Oxazoles, including 2-(4-Iodophenyl)oxazole, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also react with primary alcohols and 2-aminophenol in the presence of a catalyst to form benzoxazoles .Physical And Chemical Properties Analysis
2-(4-Iodophenyl)oxazole is a white solid . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results.Scientific Research Applications
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Oxazole compounds are present in various biological activities. Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules have received attention from researchers globally . They are used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
- Methods of Application or Experimental Procedures : The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
- Results or Outcomes : Oxazole-based molecules show broad biological activities and occupy a core position in medicinal chemistry. They have enormous development value and have favored the discovery of newer potential therapeutic agents . They play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and more .
Safety And Hazards
Future Directions
Oxazole-based molecules, including 2-(4-Iodophenyl)oxazole, have been gaining attention in the field of medicinal chemistry due to their diverse biological activities . Researchers are synthesizing various oxazole derivatives and screening them for their biological activities . The synthesis of oxazole-containing molecules using the Van Leusen Oxazole Synthesis is a promising area of research .
properties
IUPAC Name |
2-(4-iodophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNRAXNXFISPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431997 | |
| Record name | 2-(4-iodophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)oxazole | |
CAS RN |
195436-88-5 | |
| Record name | 2-(4-iodophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

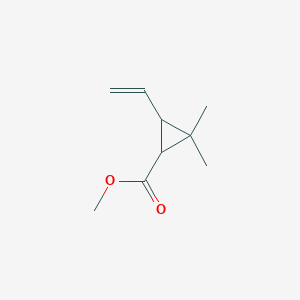
![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)
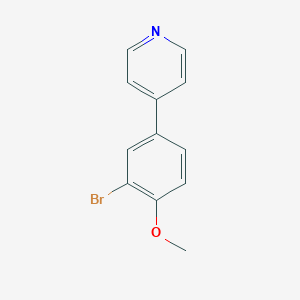
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
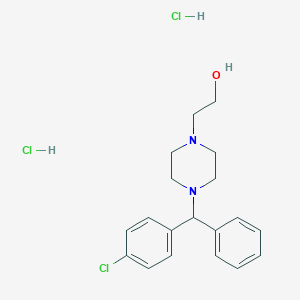

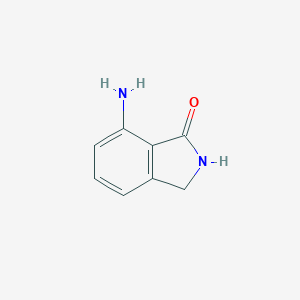
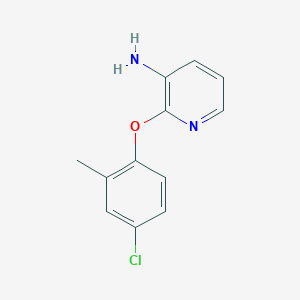
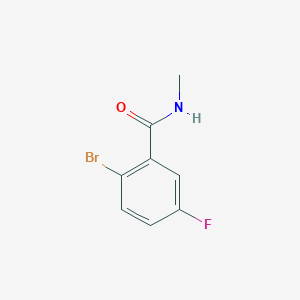
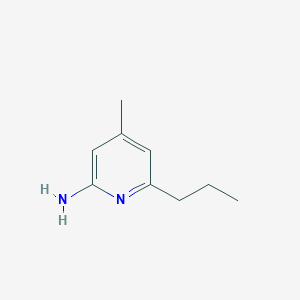
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
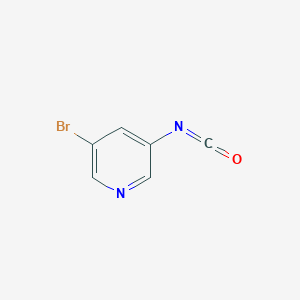
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
